molecular formula C7H8N2O2S B2643820 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid CAS No. 16032-12-5

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

Cat. No. B2643820
CAS RN: 16032-12-5
M. Wt: 184.21
InChI Key: JGXNEZRETDHIHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The carboxylic acid group would introduce polarity to the molecule, and the double bond in the prop-2-enyl group could potentially participate in conjugation with the aromatic ring, depending on the exact structure .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could be involved in reactions such as the formation of amides, imines, or other nitrogen-containing functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The carboxylic acid group would likely make the compound acidic and polar, which could affect its solubility in different solvents .

Scientific Research Applications

1. Biomarker for Cyanide Exposure

ATCA (2-amino-2-thiazoline-4-carboxylic acid) is recognized as a potential biomarker for assessing cyanide exposure. This identification stems from its stability in biological matrices, consistent recovery rates, and relatively low endogenous concentrations. Studies show that plasma concentrations of ATCA are significantly higher in smokers compared to non-smokers, which supports its role as an indicator of past cyanide exposure and emphasizes the need for further research to validate ATCA as a reliable marker for cyanide exposure (Logue et al., 2009).

2. Bioavailability Studies in Drug Formulation

The compound is utilized in bioavailability studies, as illustrated by research on Cefixime, an antibiotic. A study aimed to compare the bioavailability of a new Cefixime tablet preparation with a reference formulation, revealing no significant differences in maximum plasma concentration and area under the plasma concentration-time curve between the two formulations. This highlights the application of 2-amino-4-thiazolyl derivatives in pharmaceutical bioavailability assessments and the importance of thorough pharmacokinetic studies to ensure drug efficacy and safety (Zakeri-milani et al., 2008).

3. Role in Metabolic and Genetic Studies

Thiazole derivatives, such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid, are instrumental in metabolic and genetic studies. For instance, propionic acidemia, a disorder involving the metabolism of amino acids and fatty acids, showcases the significance of studying such compounds. This condition, characterized by deficiency of propionyl-CoA carboxylase, leads to the accumulation of propionic acid and its derivatives. Research indicates that propionic acidemia can result in a range of complications including metabolic acidosis, organ damage, and neurological disorders. Therefore, understanding the role of related compounds like 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid in metabolic pathways is vital for diagnosing, managing, and potentially treating conditions like propionic acidemia and other metabolic disorders (Hamilton et al., 1995).

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various applications, such as pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-5(4-12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXNEZRETDHIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

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